molecular formula C11H9ClN2O2 B8333051 5-Chloro-3-(2-nitropropen-1-yl)indole

5-Chloro-3-(2-nitropropen-1-yl)indole

Cat. No. B8333051
M. Wt: 236.65 g/mol
InChI Key: FRWWVBACCSQZRU-UHFFFAOYSA-N
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Patent
US03953442

Procedure details

12.9 g of 5-chloro-3-formylindole and 1.3 g of ammonium acetate are suspended in 26 ml of nitroethane and refluxed for 1 hour. After the whole of the reactants have dissolved a mass of orange crystals are seen to form. The reaction mixture is then cooled and filtered after dilution with di-isopropyl ether. The product is recrystallised from 96% ethyl alcohol.
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step Two
Name
nitroethane
Quantity
26 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=O.C([O-])(=O)C.[NH4+].[N+:18]([CH2:21][CH3:22])([O-:20])=[O:19]>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][CH:6]=[C:5]2[CH:11]=[C:21]([N+:18]([O-:20])=[O:19])[CH3:22] |f:1.2|

Inputs

Step One
Name
Quantity
12.9 g
Type
reactant
Smiles
ClC=1C=C2C(=CNC2=CC1)C=O
Step Two
Name
Quantity
1.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Step Three
Name
nitroethane
Quantity
26 mL
Type
reactant
Smiles
[N+](=O)([O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 1 hour
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
After the whole of the reactants have dissolved a mass of orange crystals
CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
FILTRATION
Type
FILTRATION
Details
filtered after dilution with di-isopropyl ether
CUSTOM
Type
CUSTOM
Details
The product is recrystallised from 96% ethyl alcohol

Outcomes

Product
Name
Type
Smiles
ClC=1C=C2C(=CNC2=CC1)C=C(C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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